

Technical Support Center: NP-1815-PX in Cellular Imaging

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Compound of Interest		
Compound Name:	NP-1815-PX sodium	
Cat. No.:	B15584981	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing NP-1815-PX in their experiments. The information is presented in a question-and-answer format to directly address potential issues.

Clarification on the Function of NP-1815-PX

Question: Is NP-1815-PX a sodium indicator for calcium imaging?

Answer: No, NP-1815-PX is not a sodium indicator. It is a potent and selective antagonist of the P2X4 receptor.[1][2][3] In cellular imaging experiments, it is used to investigate the role of P2X4 receptors in various physiological processes by observing how their blockade affects downstream signaling, such as changes in intracellular calcium concentration.

Frequently Asked Questions (FAQs) - NP-1815-PX in Calcium Imaging

Question: What is the mechanism of action of NP-1815-PX?

Answer: NP-1815-PX is a selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel.[1][2][3] By binding to and inhibiting the P2X4 receptor, NP-1815-PX prevents the influx of cations, including calcium and sodium, that would normally occur upon ATP stimulation.[4] This allows researchers to isolate and study the specific contribution of P2X4 receptor activation to cellular signaling pathways.



Question: I am not seeing an effect of NP-1815-PX on my ATP-induced calcium transients. What could be the reason?

Answer: There are several potential reasons for this observation:

- P2X Receptor Subtype Expression: The cells you are using may not express P2X4
 receptors, or they may express other P2X receptor subtypes that are not blocked by NP1815-PX and are responsible for the ATP-induced calcium response.[2]
- Compound Concentration: The concentration of NP-1815-PX may be too low to effectively block the P2X4 receptors. The IC50 for NP-1815-PX on human P2X4 receptors is approximately 0.26 μM.[2]
- ATP Concentration: The concentration of ATP used for stimulation might be too high, overcoming the competitive antagonism of NP-1815-PX.
- Cell Health: Poor cell health can lead to altered receptor expression and signaling. Ensure your cells are healthy and viable.
- Experimental Conditions: Factors such as temperature, pH, and the presence of other compounds in your experimental buffer could influence the activity of both the receptor and the antagonist.

Question: Can NP-1815-PX affect calcium signaling through pathways other than P2X4 receptors?

Answer: While NP-1815-PX is highly selective for P2X4 receptors, at higher concentrations it may have off-target effects. For instance, one study showed that at concentrations of 10-100 μ M, NP-1815-PX can inhibit contractions in guinea pig tracheal and bronchial smooth muscles through interactions with the TP receptor, which is linked to intracellular calcium release.[5] It is crucial to use the lowest effective concentration to minimize potential off-target effects.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Suggested Solution
No inhibition of ATP-induced calcium signal	Insufficient NP-1815-PX concentration.	Perform a dose-response curve to determine the optimal concentration for your cell type. Start with a concentration around the known IC50 (0.26 µM for human P2X4).[2]
Cell line does not express P2X4 receptors.	Verify P2X4 receptor expression using techniques like Western blot, qPCR, or immunocytochemistry.	_
ATP is activating other P2X receptors.	Use a more specific P2X4 agonist or try co-application with antagonists for other P2X subtypes to confirm the signal is P2X4-mediated.	
High background fluorescence or cell death	NP-1815-PX is cytotoxic at the concentration used.	Lower the concentration of NP- 1815-PX. Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic threshold.
Phototoxicity from the imaging process.	Reduce laser power and/or exposure time. Use a more sensitive calcium indicator that requires less excitation light.	
Variability in results between experiments	Inconsistent cell passage number or density.	Use cells within a consistent passage number range and plate them at a consistent density for each experiment.
Degradation of NP-1815-PX stock solution.	Prepare fresh stock solutions regularly and store them properly. For NP-1815-PX sodium, storage at -80°C for	



up to 6 months or -20°C for up to 1 month is recommended.[1]

Experimental Protocols

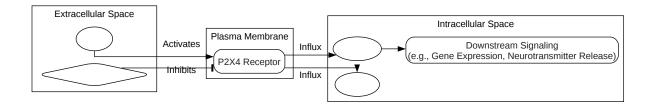
Protocol 1: Determining the IC50 of NP-1815-PX on ATP-induced Calcium Influx

- Cell Preparation: Plate cells expressing P2X4 receptors (e.g., hP2X4R-1321N1 cells) in a 96-well black-walled imaging plate.[2]
- Dye Loading: Load the cells with a suitable calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.
- Preparation of Compounds:
 - Prepare a stock solution of NP-1815-PX in a suitable solvent (e.g., DMSO or water).
 - \circ Prepare serial dilutions of NP-1815-PX in your imaging buffer to achieve a range of final concentrations (e.g., 10 nM to 100 μ M).
 - Prepare a stock solution of ATP. The final concentration used for stimulation should be around the EC50 for the P2X4 receptor.
- Assay Procedure:
 - Wash the cells with imaging buffer after dye loading.
 - Add the different concentrations of NP-1815-PX to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.
 - Measure the baseline fluorescence using a fluorescence plate reader or a high-content imaging system.
 - Add ATP to all wells to stimulate the P2X4 receptors.
 - Immediately begin recording the fluorescence intensity over time.



- Data Analysis:
 - Calculate the change in fluorescence (ΔF) for each well.
 - Normalize the data to the control wells (no NP-1815-PX).
 - Plot the normalized response against the log of the NP-1815-PX concentration and fit the data to a four-parameter logistic equation to determine the IC50.

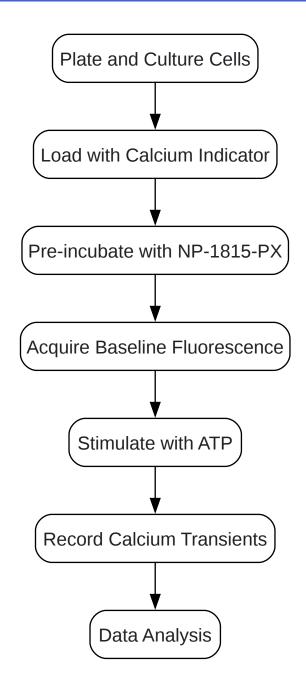
Signaling Pathway and Experimental Workflow Diagrams



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Caption: P2X4 receptor signaling pathway and the inhibitory action of NP-1815-PX.





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